molecular formula C16H12ClN B13919725 3-Benzyl-2-chloroquinoline CAS No. 110486-69-6

3-Benzyl-2-chloroquinoline

Cat. No.: B13919725
CAS No.: 110486-69-6
M. Wt: 253.72 g/mol
InChI Key: NLILYHDGJZKAJL-UHFFFAOYSA-N
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Description

3-Benzyl-2-chloroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a benzyl group at the third position and a chlorine atom at the second position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2-chloroquinoline typically involves the Vilsmeier-Haack reaction, which is a formylation reaction using a Vilsmeier reagent (DMF and POCl3 or PCl5) upon heating . This method is commonly used to introduce formyl groups into aromatic compounds, leading to the formation of quinoline derivatives.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and chlorination reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-2-chloroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Benzyl-2-chloroquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Benzyl-2-chloroquinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects on cancer cells .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Chloro-4-methylquinoline
  • 2-Chloroquinoline-3-carboxylic acid

Comparison: 3-Benzyl-2-chloroquinoline is unique due to the presence of the benzyl group at the third position, which enhances its lipophilicity and potential biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

CAS No.

110486-69-6

Molecular Formula

C16H12ClN

Molecular Weight

253.72 g/mol

IUPAC Name

3-benzyl-2-chloroquinoline

InChI

InChI=1S/C16H12ClN/c17-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)18-16/h1-9,11H,10H2

InChI Key

NLILYHDGJZKAJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=CC=CC=C3N=C2Cl

Origin of Product

United States

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